Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a synthetic peptide composed of nine amino acids: acetylated methionine, aspartic acid, arginine, valine, leucine, serine, arginine, and tyrosine, with a hydroxyl group at the C-terminus. This compound is significant in scientific research due to its ability to mimic natural biological processes and interactions. Peptides like this one are often utilized in various fields including biochemistry, molecular biology, and pharmacology for their potential therapeutic effects and roles in cellular signaling pathways.
The peptide is synthesized through advanced techniques in peptide chemistry, primarily using solid-phase peptide synthesis (SPPS). This method allows for the precise assembly of amino acids into the desired sequence while minimizing side reactions and by-products.
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is classified as a bioactive peptide. Bioactive peptides are short chains of amino acids that have a positive impact on body functions or conditions and may influence health outcomes. This compound falls under the category of synthetic peptides used in research and potential therapeutic applications .
The synthesis of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH typically involves the following steps:
The choice of coupling reagents and protecting groups is critical for achieving high purity and yield during synthesis. The use of orthogonal protection strategies can help minimize side reactions, particularly during the assembly of complex peptides .
The molecular structure of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH consists of a linear arrangement of amino acids linked by peptide bonds. The acetylation at the N-terminal enhances stability and solubility.
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH involves its interaction with various molecular targets such as enzymes, receptors, and other proteins. The specific sequence and structure enable it to modulate biological processes including:
Relevant data indicates that peptides like Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH exhibit varying stability profiles based on environmental conditions such as pH and temperature .
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has diverse applications in scientific research:
This compound exemplifies the significance of synthetic peptides in advancing our understanding of biological systems and developing new therapeutic strategies.
The primary structure is defined by the linear arrangement: Acetyl-Methionine-Aspartic Acid-Arginine-Valine-Leucine-Serine-Arginine-Tyrosine. Post-translational modifications significantly influence its conformation:
Table 1: Residue-Specific Properties and Modifications
Position | Amino Acid | 3-Letter Code | Modification | Structural Role |
---|---|---|---|---|
1 | Methionine | Met | N-acetylation | Nucleophilic initiation, redox sensitivity |
2 | Aspartic Acid | Asp | None | Metal coordination, hydrogen bonding |
3 | Arginine | Arg | None | Cation-π interactions, salt bridge formation |
4 | Valine | Val | None | Hydrophobic core stabilization |
5 | Leucine | Leu | None | Van der Waals interactions |
6 | Serine | Ser | Potential phosphorylation | Nucleophile, hydrogen bonding |
7 | Arginine | Arg | None | Electrostatic recognition |
8 | Tyrosine | Tyr | None | Aromatic stacking, hydrogen bonding |
N-terminal acetylation represents an irreversible modification catalyzed by N-alpha-acetyltransferases (NATs), which profoundly impacts peptide functionality:
Methionine (Position 1):
Arginine (Positions 3 and 7):
The Met-Asp-Arg and Ser-Arg-Tyr submotifs exhibit phylogenetic conservation across taxa:
Table 2: Evolutionarily Conserved Motifs and Functional Analogues
Peptide Segment | Biological System | Conserved Protein/Peptide | Function |
---|---|---|---|
Met-Asp-Arg | Bacterial acyltransferases | BAHD enzyme family | Metal coordination in catalytic HXXXDG motif |
Asp-Arg-Val | Eukaryotic hormones | Angiotensin II | Vasoconstrictor receptor activation |
Val-Leu-Ser | Viral proteases | SARS-CoV-2 3CLpro | Substrate binding loop conformation |
Ser-Arg-Tyr | Eukaryotic kinases | Insulin receptor substrate | Phosphotyrosine recognition domain |
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